molecular formula C18H17N5O3 B11150411 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11150411
M. Wt: 351.4 g/mol
InChI Key: KTLLNDQINRRHKI-UHFFFAOYSA-N
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Description

3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common approach involves the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide stands out due to its unique structure, which combines the triazolopyridine core with a benzoxazine moiety. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C18H17N5O3/c24-17-11-26-14-7-6-12(10-13(14)20-17)18(25)19-8-3-5-16-22-21-15-4-1-2-9-23(15)16/h1-2,4,6-7,9-10H,3,5,8,11H2,(H,19,25)(H,20,24)

InChI Key

KTLLNDQINRRHKI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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